AE9C90CB was synthesized at Ranbaxy Laboratories Ltd. during research aimed at developing more effective treatments for urinary incontinence and related disorders. It is classified as a small molecule drug and falls under the category of muscarinic receptor antagonists, specifically targeting the M3 muscarinic acetylcholine receptor subtype .
The synthesis of AE9C90CB involves several key steps that utilize various chemical reactions to build its complex structure. The process typically includes:
The synthesis has been optimized to ensure high yield and purity, with analytical techniques such as high-performance liquid chromatography being employed to assess the quality of the final product .
AE9C90CB has a complex molecular structure characterized by its bicyclic core and multiple functional groups that contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 358.49 g/mol.
Key structural features include:
The three-dimensional conformation of AE9C90CB allows for optimal fitting into the binding pocket of muscarinic receptors, facilitating its antagonistic action .
AE9C90CB primarily acts through competitive inhibition at muscarinic receptors, particularly M3 receptors involved in bladder contraction. The compound effectively blocks acetylcholine from binding, thus reducing involuntary bladder contractions.
In vitro studies have demonstrated that AE9C90CB exhibits a higher affinity for M3 receptors compared to other subtypes (M1, M2), indicating its potential for targeted therapeutic effects with fewer side effects related to salivation and other cholinergic activities .
The compound's efficacy was evaluated using radioligand binding assays and functional assays in isolated tissues, confirming its selectivity profile against competing agents like oxybutynin and solifenacin .
The mechanism of action for AE9C90CB involves blocking the M3 muscarinic acetylcholine receptors located in the bladder wall. This inhibition prevents acetylcholine from inducing muscle contraction, thereby alleviating symptoms associated with overactive bladder.
Quantitative data from studies indicate that AE9C90CB has an IC50 value (the concentration required to inhibit 50% of receptor activity) significantly lower than that of traditional anticholinergic agents, suggesting superior potency .
Experimental models demonstrated that administration of AE9C90CB resulted in a marked decrease in intravesicular pressure in response to carbachol, further supporting its role as an effective antagonist in bladder tissues .
AE9C90CB exhibits several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion within biological systems .
AE9C90CB is primarily investigated for its application in treating overactive bladder syndrome (OAB). Its targeted mechanism allows for effective management of urinary urgency and frequency without significant side effects commonly associated with non-selective muscarinic antagonists.
Research continues into its potential use in other conditions where modulation of cholinergic signaling may be beneficial. Ongoing clinical trials aim to further elucidate its efficacy compared to existing therapies and explore additional therapeutic indications .
AE9C90CB functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential affinity for the M₃ receptor subtype. Radioligand binding assays using human recombinant receptors demonstrate its high affinity for M₃ receptors (pKᵢ = 9.90 ± 0.11), conferring 20-fold selectivity for M₃ over M₂ receptors [2] [3]. This selectivity profile arises from structural features including its diphenylacetamide core and azabicyclic moiety, which optimize receptor-subtype interactions [6].
Functionally, AE9C90CB exhibits unsurmountable antagonism in isolated rat bladder strips (pKB = 9.13 ± 0.12), indicating prolonged receptor binding that prevents acetylcholine-induced contraction [3]. Unlike non-selective antagonists (e.g., atropine), AE9C90CB’s mechanism minimizes interference with cardiac M₂ receptors, reducing risks of tachycardia [8] [9].
Table 1: Receptor Binding Affinity Profile of AE9C90CB
Muscarinic Receptor Subtype | pKi Value | Selectivity Ratio (vs. M₂) |
---|---|---|
M₃ | 9.90 ± 0.11 | 20-fold |
M₂ | 8.90 ± 0.09 | Reference |
M₁ | Not reported | >10-fold* |
M₄/M₅ | Not reported | Insignificant |
*Inferred from functional assays [2] [3] [9].
AE9C90CB was specifically developed to address detrusor overactivity in overactive bladder (OAB) syndrome. Its therapeutic utility stems from dual selectivity:
Compared to clinical benchmarks, AE9C90CB’s bladder-to-salivary gland selectivity ratio exceeds:
This selectivity mitigates common antimuscarinic side effects like dry mouth while maintaining efficacy against urinary urgency. The compound also modulates afferent nerve signaling during bladder filling, reducing sensory urgency without impairing voiding contractions [10].
Table 2: Functional Selectivity of AE9C90CB in Preclinical Models
Parameter | AE9C90CB | Oxybutynin | Darifenacin |
---|---|---|---|
ED₅₀ for bladder contraction inhibition | 0.03 mg/kg | 0.27 mg/kg | 0.07 mg/kg |
ED₅₀ for salivary inhibition | 0.27 mg/kg | 0.30 mg/kg | 0.15 mg/kg |
Bladder/Salivary Selectivity Ratio | 9.0 | 1.1 | 2.1 |
Data derived from anesthetized rabbit model (intravenous dosing) [2] [3].
The evolution of muscarinic antagonists reflects a pursuit of receptor/tissue specificity:
AE9C90CB emerged circa 2010 as part of a "bladder-selective" paradigm leveraging pharmacodynamic optimization rather than pharmacokinetic confinement. Its design focused on functional selectivity within peripheral tissues—a strategy distinct from predecessors like propantheline (non-selective, low bioavailability) or flavoxate (weak calcium antagonism) [10]. This approach positions AE9C90CB as a bridge between early non-selective antagonists and modern β3-adrenoceptor agonists (e.g., mirabegron) [10].
Table 3: Key Milestones in Muscarinic Antagonist Development
Era | Representative Agents | Primary Advancement | Limitations |
---|---|---|---|
Pre-1960s | Atropine, Scopolamine | First clinical use | Systemic toxicity, CNS effects |
1970–1990s | Oxybutynin, Propantheline | Synthetic quaternary amines | High anticholinergic burden |
2000–2010s | Darifenacin, Solifenacin | M₃ subtype selectivity | Moderate tissue selectivity |
Post-2010 | AE9C90CB, Tarafenacin | Tissue-specific functional effects | Clinical validation ongoing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: